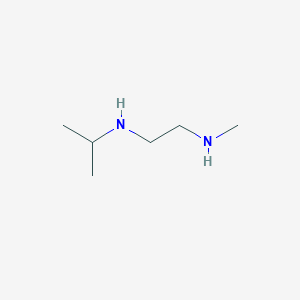

N-methyl-N'-propan-2-ylethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-N’-propan-2-ylethane-1,2-diamine” is a chemical compound with the molecular formula C6H16N2 . It is also known by other names such as “1,2-Ethanediamine, N1-methyl-N2-(1-methylethyl)-”, “N-Isopropyl-N’-methyl-1,2-ethandiamin”, and "N-Isopropyl-N’-methylethane-1,2-diamine" .

Molecular Structure Analysis

The molecular structure of “N-methyl-N’-propan-2-ylethane-1,2-diamine” consists of a chain of carbon atoms with attached hydrogen and nitrogen atoms . The exact structure can be viewed using specific chemical software .Physical And Chemical Properties Analysis

“N-methyl-N’-propan-2-ylethane-1,2-diamine” has a molecular weight of 116.205 Da . It has a boiling point of approximately 145.73°C and a melting point of approximately -27.02°C . It is estimated to have a water solubility at 25°C .Scientific Research Applications

1. Carbon Capture in Metal–Organic Frameworks

- Application Summary : Diamine-appended metal–organic frameworks are used for carbon capture applications. The adsorbed CO2 molecules insert into the metal–nitrogen bonds to form ordered ammonium carbamate chains .

- Methods of Application : The study of this mechanism was conducted by in situ X-ray absorption spectroscopy and density functional theory calculations .

- Results : The spectral changes at the N and O K-edges upon CO2 adsorption in both mmen-Mg2(dobpdc) and mmen-Mn2(dobpdc) were evaluated based on computed spectra from three potential adsorption structures .

2. Electrochemical Synthesis of 1,1′-Binaphthalene-2,2′-Diamines

- Application Summary : The anodic dehydrogenative homo-coupling of 2-naphthylamines was used for the synthesis of 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives .

- Methods of Application : The protocol provided a series of BINAMs in excellent yields of up to 98% with good current efficiency (66%) and H2 as the sole coproduct without utilizing transition-metal reagents or stoichiometric oxidants .

- Results : The reactions of N-alkyl-2-naphthylamines, such as N-methyle-2-naphthylamine (1g), N-ethyl-2-naphthylamine (1h), N-isopropyl-2-naphthylamine (1i), and N-t-butyle-2-naphthylamine (1j) afforded the corresponding homocoupling products 2g, 2h, 2i and 2j in 30%, 87%, 85% and 72% yields, respectively .

3. Synthesis of Benzimidazole

- Application Summary : o-Phenylenediamine, a type of diamine, is used in the synthesis of benzimidazole .

- Methods of Application : o-Phenylenediamine reacts with formic acid to produce benzimidazole .

- Results : The reaction results in the formation of benzimidazole, a heterocyclic aromatic organic compound .

4. Production of Polyethylene Amines

- Application Summary : Ethylenediamine, another type of diamine, is used as a building block in the production of polyethylene amines .

- Methods of Application : Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .

- Results : The reaction results in the formation of ethylenediamine, which is then used in the production of polyethylene amines .

5. Synthesis of Benzotriazole

- Application Summary : o-Phenylenediamine, a type of diamine, condenses with nitrous acid to give benzotriazole, a corrosion inhibitor .

- Methods of Application : The reaction is carried out under standard laboratory conditions .

- Results : The reaction results in the formation of benzotriazole .

6. Production of Polyethylene Amines

- Application Summary : Ethylenediamine is used as a building block in the production of polyethylene amines .

- Methods of Application : Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .

- Results : The reaction results in the formation of ethylenediamine, which is then used in the production of polyethylene amines .

properties

IUPAC Name |

N-methyl-N'-propan-2-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2)8-5-4-7-3/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUILYJKCCEQEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N'-propan-2-ylethane-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)

![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)

![1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B2998442.png)

![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2998449.png)